Product packaging for 5-Chloro-4-fluoropyrimidin-2-amine(Cat. No.:)

5-Chloro-4-fluoropyrimidin-2-amine

Cat. No.: B13565305
M. Wt: 147.54 g/mol
InChI Key: PFGSOBSIOQTHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-4-fluoropyrimidin-2-amine is a fluorinated and chlorinated pyrimidine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. This compound is particularly valuable in the synthesis of more complex molecules for pharmaceutical research, especially in the development of anticancer and antiviral agents . Its mechanism of action in research settings typically involves acting as a core scaffold that can be further functionalized; the halogen atoms (chloro and fluoro) are good leaving groups, allowing for regioselective nucleophilic aromatic substitution reactions to create a diverse array of polysubstituted pyrimidine derivatives . Pyrimidine scaffolds like this one are of great importance to the life-science industries due to their presence in bioactive molecules . As a key intermediate, it enables researchers to explore structure-activity relationships and develop new therapeutic candidates. This product is intended for research purposes only and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3ClFN3 B13565305 5-Chloro-4-fluoropyrimidin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3ClFN3

Molecular Weight

147.54 g/mol

IUPAC Name

5-chloro-4-fluoropyrimidin-2-amine

InChI

InChI=1S/C4H3ClFN3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9)

InChI Key

PFGSOBSIOQTHDS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)N)F)Cl

Origin of Product

United States

Synthetic Routes and Methodological Innovations

Established Synthetic Pathways for 5-Chloro-4-fluoropyrimidin-2-amine

The primary and most well-documented route to this compound involves the sequential treatment of a suitable precursor, most notably 2,4-dichloro-5-fluoropyrimidine (B19854), with an aminating agent. This pathway's success hinges on the careful control of reaction conditions to achieve the desired regioselectivity.

Precursor Chemistry and Reaction Conditions

The synthesis of the crucial precursor, 2,4-dichloro-5-fluoropyrimidine, typically commences from 5-fluorouracil (B62378). A common method involves the reaction of 5-fluorouracil with a chlorinating agent like phosphorus oxychloride (POCl3) in the presence of an acid scavenger such as N,N-dimethylaniline (DMA). mdpi.comresearchgate.net The reaction temperature and molar ratios of the reactants are critical parameters that influence the yield of the dichlorinated product. mdpi.com

Once 2,4-dichloro-5-fluoropyrimidine is obtained, the subsequent amination step introduces the amino group at the C-2 position. The inherent reactivity of the pyrimidine (B1678525) ring, influenced by the electron-withdrawing chloro and fluoro substituents, generally favors nucleophilic aromatic substitution (SNAr) at the C-4 position. nih.gov Therefore, achieving selective amination at the C-2 position to yield this compound presents a significant synthetic challenge.

One established method to achieve this involves the use of a specific aminating agent under controlled conditions. For instance, the reaction of 2,4-dichloro-5-fluoropyrimidine with an ammonia (B1221849) source or a primary amine can lead to the formation of the desired 2-amino product, although the formation of the 4-amino isomer and disubstituted byproducts is a common issue. japsonline.com

Table 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine
Starting MaterialReagentsReaction ConditionsYieldReference
5-FluorouracilPOCl3, N,N-dimethylaniline114°C, 2 hours92.2% mdpi.com
5-FluorouracilPhosphorus oxychloride, N,N-dimethylanilineStirring at ~100°C for up to 4 hours~95% chemicalbook.com

Optimization Strategies for Yield and Purity in Preparative Chemistry

To enhance the yield and purity of this compound, several optimization strategies have been explored. These strategies primarily focus on directing the regioselectivity of the amination reaction towards the C-2 position and minimizing the formation of impurities.

One key strategy involves the careful selection of the base and solvent system. The basicity of the reaction medium can significantly influence the nucleophilicity of the aminating agent and the stability of the intermediates, thereby affecting the product distribution. A study on the base-catalyzed synthesis of a related compound, 2-chloro-4-amino-5-fluoropyrimidine, highlighted that the pKa value of the base catalyst plays a crucial role in achieving higher yields. japsonline.com

Furthermore, controlling the reaction temperature and the rate of addition of reagents is paramount. Low-temperature reactions can often favor the kinetic product, which in some cases might be the desired C-2 aminated isomer. Post-reaction purification techniques, such as column chromatography and recrystallization, are essential to isolate the target compound in high purity.

Novel Approaches in Compound Synthesis

Recent advancements in organic synthesis have led to the development of more sophisticated and efficient methods for preparing pyrimidine derivatives, including those applicable to the synthesis of this compound. These innovations focus on improving regioselectivity, incorporating green chemistry principles, and utilizing catalytic systems.

Regioselective and Chemoselective Syntheses of Pyrimidine Derivatives

A significant breakthrough in the regioselective synthesis of 2-aminopyrimidines involves the use of tertiary amines as nucleophiles in SNAr reactions of 5-substituted-2,4-dichloropyrimidines. Research has demonstrated that while traditional secondary amine nucleophiles show a preference for substitution at the C-4 position, tertiary amines exhibit excellent C-2 selectivity. nih.gov This approach involves an in situ N-dealkylation of an intermediate, leading to the formation of the 2-amino product. This method is practical, offering good generality for the tertiary amine structure and yielding moderate to excellent results. nih.gov

Another approach to control regioselectivity involves the use of directing groups. For instance, the introduction of a bulky substituent at a position adjacent to one of the chloro groups can sterically hinder nucleophilic attack at that position, thereby favoring substitution at the other, more accessible chloro-substituted carbon.

Table 2: Regioselective Amination of 2,4-Dichloropyrimidines
SubstrateNucleophileCatalyst/ConditionsMajor ProductReference
5-Substituted-2,4-dichloropyrimidineTertiary Amine-C-2 Amination nih.gov
6-Aryl-2,4-dichloropyrimidineAliphatic Secondary AminePd-catalyst, LiHMDSC-4 Amination acs.orgacs.orgresearchgate.net
2,4-Dichloropyrimidine with C-6 electron-donating groupNucleophile-C-2 SNAr wuxiapptec.com

Green Chemistry Principles in Compound Preparation

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. For the synthesis of 2-aminopyrimidine (B69317) derivatives, several greener alternatives to traditional methods have been investigated.

One such approach is the use of solvent-free reaction conditions. mdpi.comnih.gov Heating a mixture of the dichloropyrimidine precursor with an amine in the absence of a solvent can lead to the formation of the desired product, often with high yields and simplified work-up procedures. mdpi.comnih.gov This eliminates the need for potentially toxic and volatile organic solvents.

The use of aqueous media is another cornerstone of green chemistry. While the solubility of many organic reactants in water can be a challenge, the development of water-soluble catalysts and surfactants can facilitate reactions in aqueous environments.

Furthermore, the development of synthetic routes that utilize reusable catalysts is a key area of green chemistry research. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive. For example, nanostructured catalysts have been shown to be efficient and recyclable in the synthesis of certain pyridine (B92270) derivatives. acs.org

Catalytic Methodologies for Pyrimidine Derivatization

Transition metal catalysis has emerged as a powerful tool for the derivatization of pyrimidines. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully employed for the synthesis of aminopyrimidines. acs.orgacs.orgresearchgate.net These reactions typically involve the use of a palladium catalyst in combination with a suitable ligand and a base.

While palladium catalysis is effective, there is growing interest in using more abundant and less toxic metals like copper. Copper-catalyzed C-N coupling reactions have been developed for the synthesis of 2-aminoquinazoline- and 2-aminopyrimidine-fused hybrid scaffolds. google.com These methods offer an alternative to palladium-based systems.

Organocatalysis, which utilizes small organic molecules as catalysts, is another rapidly developing field with applications in pyrimidine synthesis. Organocatalysts can offer high regioselectivity and are often more environmentally benign than their metal-based counterparts. researchgate.net

Mechanistic Investigations of Formation Reactions

The synthesis of this compound can be approached through several synthetic routes, with the two most prominent being the condensation of a functionalized three-carbon precursor with guanidine (B92328) and the nucleophilic aromatic substitution (SNAr) on a suitably substituted pyrimidine ring. Mechanistic investigations, including computational studies on analogous systems, have provided significant insights into the underlying principles governing these transformations.

A primary route to the 2-aminopyrimidine scaffold involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with guanidine. In the context of this compound, this would necessitate a precursor possessing the required chloro and fluoro substituents. A plausible synthetic strategy involves the reaction of a 1,3-dielectrophilic species, such as a derivative of a β-ketoester, with guanidine hydrochloride in the presence of a base. An efficient method for the synthesis of related 2,4,5-trisubstituted pyrimidines utilizes α-aryl-β,β-ditosyloxy ketones as precursors. These compounds serve as 1,3-dielectrophiles and readily cyclize with guanidine. rsc.org This approach offers high regioselectivity and is facilitated by the excellent leaving group ability of the tosyloxy groups. rsc.org

Another extensively studied and highly relevant pathway is the nucleophilic aromatic substitution (SNAr) on a polyhalogenated pyrimidine. A likely precursor for the target molecule is 2,4-dichloro-5-fluoropyrimidine. The regioselectivity of amination in such systems is a critical aspect that has been the subject of detailed mechanistic and computational analysis.

For 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. However, the presence and nature of other substituents on the pyrimidine ring can significantly influence this selectivity. In the case of 2,4-dichloropyrimidines bearing an electron-withdrawing substituent at the C5 position, such as a nitro group, the selectivity for substitution at C4 is pronounced. nih.govresearchgate.net Conversely, an electron-donating group at the C6 position can direct the substitution to the C2 position. wuxiapptec.com

Computational studies employing quantum mechanics (QM) have been instrumental in elucidating the factors that control this regioselectivity. Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) of substituted 2,4-dichloropyrimidines provides a clear rationale for the observed reactivity. For the parent 2,4-dichloropyrimidine, the LUMO is predominantly located at the C4 position, which aligns with the observed C4 selectivity of nucleophilic attack. wuxiapptec.com However, for derivatives with an electron-donating substituent at C6, the LUMO lobes at C2 and C4 become comparable in size, making C2 a more favorable site for nucleophilic attack. wuxiapptec.com

In the specific case of a 5-fluoro substituent, which is electron-withdrawing, the general expectation would be a preference for C4 amination. However, specific reaction conditions have been developed to achieve C2 selectivity. For instance, the use of tertiary amine nucleophiles can lead to excellent C2 selectivity in the SNAr reaction of 5-substituted-2,4-dichloropyrimidines, followed by an in situ N-dealkylation to yield the secondary amine product. nih.gov Furthermore, palladium-catalyzed amination reactions have been shown to be highly effective for the regioselective 2-amination of polychloropyrimidines. mit.eduresearchgate.net

The mechanism of the SNAr reaction proceeds through a stepwise addition-elimination pathway involving a Meisenheimer complex as an intermediate. Kinetic studies on related systems, such as the reaction of 4-X-substituted-2,6-dinitrochlorobenzene with pyridines, support this SNAr-Ad.E (addition-elimination) mechanism.

Interactive Data Table: Computational Analysis of Regioselectivity in Dichloropyrimidines

The following table presents data from computational studies on the regioselectivity of nucleophilic aromatic substitution on dichloropyrimidines, which provides a basis for understanding the synthesis of this compound.

CompoundSubstituent at C6LUMO DistributionPredicted RegioselectivityExperimental ObservationReference
2,4-DichloropyrimidineHPredominantly at C4C4C4 selective wuxiapptec.com
2,4-Dichloro-6-methoxypyrimidineOMeSimilar at C2 and C4Mixture or C2 selectiveC2 selective wuxiapptec.com
2,4-Dichloro-6-(methylamino)pyrimidineNHMeSimilar at C2 and C4Mixture or C2 selectiveC2 selective wuxiapptec.com
2,4-Dichloro-5-nitropyrimidineN/A (Substituent at C5)-C4C4 selective nih.govresearchgate.net

Reactivity and Derivatization Chemistry

Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it resistant to electrophilic aromatic substitution (EAS). However, the reactivity can be significantly influenced by the substituents on the ring. The C2-amino group in 5-Chloro-4-fluoropyrimidin-2-amine is a strong activating group and is ortho-, para-directing. byjus.com This activation would theoretically direct incoming electrophiles to the C6 position (ortho) and the C4 position (para). However, the C4 position is already substituted with a fluorine atom. The C5 position, also para to the amino group, is occupied by a chlorine atom.

In practice, electrophilic substitution on aminopyrimidines requires careful consideration of the reaction conditions. For instance, in strongly acidic media, such as those used for nitration (e.g., a mixture of concentrated nitric and sulfuric acids), the amino group is protonated to form an ammonium (B1175870) salt (-NH3+). byjus.comlibretexts.org This protonated group is strongly deactivating and meta-directing. In the case of 2-aminopyridine, nitration can yield a mixture of 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine, with the outcome dependent on the precise conditions. sapub.orgchemicalbook.com For this compound, protonation would direct an incoming electrophile to the C5 position, which is already chlorinated. Given the general deactivation of the ring by the halogens and the potential for protonation of the amino group, electrophilic substitution on this substrate is challenging and not a commonly employed synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Core

Nucleophilic aromatic substitution (SNAr) is the most prominent reaction pathway for this compound. The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing effects of the C4-fluoro and C5-chloro substituents, makes the ring highly susceptible to attack by nucleophiles. nih.gov This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex, although some SNAr reactions may proceed through a concerted mechanism. nih.govnih.gov

In SNAr reactions, the nature of the leaving group is a critical factor. For aromatic halides, the typical reactivity order is F > Cl > Br > I. chemrxiv.org This order is inverse to the carbon-halogen bond strength because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This effect generally outweighs its stronger bond energy. In studies on 6-halopurines, the displacement reactivity order with various nucleophiles was found to be F > Br > Cl > I or F > Cl ≈ Br > I. acs.org Similarly, studies on fluoroarenes versus chloroarenes have shown that C-F bonds exhibit much higher reactivity in SNAr reactions than C-Cl bonds. mdpi.comresearchgate.net

For this compound, the C4-fluoro substituent is therefore expected to be significantly more reactive towards nucleophilic displacement than the C5-chloro substituent.

The high reactivity of the C4-fluorine atom allows for facile amination and alkoxylation reactions. A wide range of nitrogen and oxygen nucleophiles can be used to displace the fluoride (B91410), providing a versatile method for synthesizing diverse libraries of substituted 2-aminopyrimidines. These reactions are foundational in medicinal chemistry for accessing compounds with varied biological activities. nih.gov

The general scheme involves treating this compound with a primary or secondary amine, or an alcohol (often as its corresponding alkoxide), typically in a polar solvent and often in the presence of a non-nucleophilic base to neutralize the hydrogen fluoride generated during the reaction. nih.govresearchgate.net

Table 1: Representative Amination and Alkoxylation SNAr Reactions on Halogenated Pyrimidines This table presents examples from related systems to illustrate the typical scope and conditions for SNAr reactions.

Electrophile Nucleophile Conditions Product Yield Reference
2-Amino-4,6-dichloropyrimidine Substituted Amines Et3N, 80-90 °C, solvent-free 2-Amino-4-alkyl/arylamino-6-chloropyrimidines Good to Excellent nih.gov
5-Chloro-2,4,6-trifluoropyrimidine Primary/Secondary Amines DIPEA, MeCN, 0 °C 4-Amino-5-chloro-2,6-difluoropyrimidines 30-98% semanticscholar.org
1,2-Dichlorobenzene 3-Methylindole KOH, DMSO, 135 °C N-(2-chlorophenyl)-3-methylindole 71% mdpi.comresearchgate.net

The regioselectivity of SNAr reactions on poly-substituted pyrimidines is governed by the electronic effects of the ring nitrogen atoms and the substituents. The pyrimidine nitrogens strongly activate the ortho (C2, C6) and para (C4) positions towards nucleophilic attack. In 2,4-disubstituted pyrimidines, the C4 position is generally the most reactive site for nucleophilic substitution. researchgate.net

In the case of this compound, several factors point to exceptional regioselectivity at the C4 position:

Electronic Activation: The C4 position is para to one ring nitrogen and ortho to the other, making it highly electrophilic.

Leaving Group Ability: As discussed, fluorine is an excellent leaving group in SNAr reactions, superior to chlorine. chemrxiv.orgacs.org

Substituent Effects: The electron-withdrawing chloro group at C5 further increases the electrophilicity of the adjacent C4 carbon.

Therefore, nucleophilic attack will occur almost exclusively at the C4 position, leading to the selective displacement of the fluorine atom. The C5-chloro group and the C2-amino group are expected to remain intact under typical SNAr conditions, demonstrating high chemoselectivity. Studies on 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5 have shown excellent selectivity for substitution at the C4 position. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent another key avenue for the derivatization of this compound.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate, is one of the most widely used cross-coupling reactions. sigmaaldrich.comyoutube.com The reactivity of the halide leaving group in the key oxidative addition step of the catalytic cycle is crucial for determining the regioselectivity of the reaction on polyhalogenated substrates. rsc.orgnih.gov

The established reactivity order for halogens in palladium-catalyzed cross-coupling is generally I > Br > Cl >> F. rsc.orgnih.gov This trend is opposite to that observed in SNAr reactions and is governed by the bond dissociation energies of the carbon-halogen bond. The C-F bond is the strongest carbon-halogen bond and is typically unreactive in palladium-catalyzed cross-couplings except under harsh conditions or with specialized catalyst systems.

For this compound, this reactivity trend dictates that Suzuki-Miyaura coupling will occur selectively at the C5-chloro position, leaving the C4-fluoro position untouched. This provides a synthetic route that is complementary to SNAr chemistry, allowing for the introduction of aryl or vinyl substituents at C5.

Table 2: Regioselectivity in Suzuki-Miyaura Coupling of Dihalopyrimidines This table presents examples from related systems to illustrate the expected regioselectivity.

Electrophile Boronic Acid Conditions Major Product Selectivity/Yield Reference
2,4-Dichloropyrimidine Phenylboronic acid Pd(PPh3)4, Na2CO3, DME/H2O, 80 °C 2-Chloro-4-phenylpyrimidine 4-selective, 95% nih.gov
2,4,6-Trichloropyrimidine Phenylboronic acid Pd(PPh3)4, Na2CO3, DME/H2O, 80 °C 2,6-Dichloro-4-phenylpyrimidine 4-selective, 98% nih.gov
2,4-Dibromopyrimidine 2,4-di-tert-butoxypyrimidine-5-boronic acid Pd(PPh3)4, NaHCO3, DME C2-coupled product 2-selective, 58% rsc.org

While the C4 position is typically favored for substitution in 2,4-dihalopyrimidines, this is due to the relative reactivity of two identical halogens. nih.gov In the case of a mixed chlorofluoro-pyrimidine like the title compound, the intrinsic reactivity difference between the C-Cl and C-F bonds in palladium catalysis will dominate, ensuring selective coupling at the C5-chloro position. This allows for a sequential functionalization strategy: a Suzuki-Miyaura coupling at C5 followed by a nucleophilic aromatic substitution at C4.

Sonogashira and Heck Reaction Investigations

The halogenated pyrimidine ring of this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.org This reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The amine serves a dual role as a base and sometimes as the solvent. wikipedia.org The reactivity of the halide in the Sonogashira coupling follows the order I > Br > Cl > F. This selectivity allows for controlled, stepwise reactions on poly-halogenated substrates. wikipedia.org

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.gov Microwave-assisted Heck reactions have been shown to be effective for the synthesis of complex molecules, such as 2,4-diaminopyrimidine-based antibiotics, offering higher yields and fewer byproducts compared to conventional heating methods. nih.gov

Table 1: Comparison of Sonogashira and Heck Reactions

FeatureSonogashira ReactionHeck Reaction
Coupling Partner Terminal alkyneAlkene
Catalyst System Palladium catalyst and Copper(I) co-catalystPalladium catalyst
Key Bond Formed C(sp)-C(sp2)C(sp2)-C(sp2)
Reaction Conditions Generally mild, often room temperatureCan be performed under mild or elevated temperatures; microwave assistance is beneficial

Buchwald-Hartwig Amination Reactivity

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The development of specialized phosphine (B1218219) ligands, often bulky and electron-rich, has been crucial to the success and versatility of this reaction. youtube.com

The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine product. wikipedia.org The choice of ligand and base can significantly influence the reaction's efficiency and scope. youtube.com For instance, bidentate phosphine ligands like BINAP and DPPF were instrumental in extending the reaction to include primary amines. wikipedia.org

The reactivity of this compound in Buchwald-Hartwig amination would primarily involve the displacement of the chlorine or fluorine atom. Given the typical halide reactivity trend in palladium catalysis (I > Br > Cl > F), the chlorine atom is expected to be more reactive.

Amine Group Reactivity and Functionalization

The exocyclic amine group on the pyrimidine ring offers a site for various functionalization reactions.

The primary amine of this compound can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental transformations that allow for the introduction of a wide variety of substituents, thereby modifying the electronic and steric properties of the parent molecule.

The diazotization of aromatic and heteroaromatic amines is a classic transformation that converts the amino group into a diazonium salt (R-N₂⁺). masterorganicchemistry.com This diazonium group is an excellent leaving group (N₂) and can be subsequently replaced by a variety of nucleophiles. masterorganicchemistry.com This two-step process, often involving a Sandmeyer or related reaction, provides access to a wide range of functional groups that are not easily introduced by other means. masterorganicchemistry.comnih.gov

For aromatic amines, the reaction is typically carried out by treatment with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong acid. masterorganicchemistry.com The resulting diazonium salt can then be treated with various reagents to achieve different transformations. masterorganicchemistry.com

Table 2: Common Transformations of Aryl Diazonium Salts

ReagentProduct
CuClAryl chloride
CuBrAryl bromide
CuCNAryl cyanide
HBF₄, heatAryl fluoride
H₃PO₂Arene (deamination)
H₂O, heatPhenol

While highly useful for anilines, the diazotization of aliphatic amines is often less selective. nih.gov However, recent studies have shown that using specific solvents like hexafluoroisopropanol (HFIP) can lead to more controlled reactions. nih.gov For heteroaromatic amines, including aminopyrimidines, diazotization can be a viable strategy, although the stability of the resulting diazonium salt can vary. researchgate.net In some cases, intramolecular cyclization can occur if a suitable nucleophilic site is present on a substituent. researchgate.net

Tautomerism and Isomerization Studies of the Pyrimidine Scaffold

Aminopyrimidines can exist in different tautomeric forms. For 2-aminopyrimidine (B69317) derivatives, an equilibrium between the amino and imino forms is possible. The predominant tautomer is influenced by factors such as the solvent, temperature, and the nature of other substituents on the pyrimidine ring. In many cases, the enol-imine/keto-amine tautomerism can be observed, with the equilibrium shifting based on the hydrogen-bonding capabilities of the solvent. nih.gov For instance, in many solutions, the (E)-enol-imine tautomer is often the most stable form. nih.gov

Ring Deconstruction-Reconstruction Strategies for Diversification

While not extensively reported specifically for this compound, ring deconstruction-reconstruction strategies represent an advanced method for generating molecular diversity from a common heterocyclic core. This approach involves the cleavage of the pyrimidine ring, followed by a subsequent cyclization to form a new or modified ring system. Such strategies can provide access to novel scaffolds that would be difficult to synthesize through more conventional methods.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 5-Chloro-4-fluoropyrimidin-2-amine. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, ¹⁵N, and ¹⁹F. For a comprehensive analysis, a combination of one-dimensional and two-dimensional NMR experiments would be employed.

While specific experimental NMR data for this compound is not extensively reported in publicly available literature, its expected spectral features can be predicted based on studies of analogous compounds, such as 2-amino-4-chloro-6-methoxypyrimidine (B129847) and 5-bromo-4-chloropyrimidin-2-amine. nih.govchemicalbook.com Computational methods, particularly Density Functional Theory (DFT), are also pivotal in predicting and interpreting NMR chemical shifts with high accuracy, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts:

The ¹H NMR spectrum is expected to show a signal for the pyrimidine (B1678525) ring proton and distinct signals for the amine (-NH₂) protons. The chemical shift of the ring proton will be influenced by the electronegative chloro and fluoro substituents. The amine protons may appear as a broad singlet due to quadrupole broadening and potential exchange with solvent protons.

The ¹³C NMR spectrum would display four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The carbons directly bonded to fluorine (C4) and chlorine (C5) would exhibit characteristic chemical shifts and coupling constants (J-coupling) with the respective halogen nuclei. The C-F coupling, in particular, is a powerful diagnostic tool.

Nucleus Predicted Chemical Shift (ppm) Notes
¹H (ring)8.0 - 8.5Influenced by halogen substituents.
¹H (-NH₂)5.0 - 7.0Broad signal, position dependent on solvent and concentration.
¹³C (C2)~160Attached to the amino group.
¹³C (C4)~155 (d, ¹JCF)Doublet due to coupling with ¹⁹F.
¹³C (C5)~110Attached to chlorine.
¹³C (C6)~150
Note: These are estimated values based on related structures. Actual values may vary.

Conformational Analysis and Dynamic NMR Studies

Conformational analysis of heterocyclic systems like this compound can reveal the preferred three-dimensional arrangements of the molecule. While the pyrimidine ring is largely planar, slight puckering or conformational isomerism related to the orientation of the amino group could be present. Dynamic NMR (DNMR) spectroscopy is the primary technique for investigating such conformational changes that occur on the NMR timescale. rsc.org

Although specific DNMR studies on this compound are not available, the methodology can be applied to study phenomena such as:

Restricted Rotation: The rotation around the C2-NH₂ bond might be hindered, leading to distinct NMR signals for the two amine protons at low temperatures. As the temperature increases, the rotation becomes faster, causing these signals to coalesce into a single broad peak, and eventually a sharp singlet.

Proton Exchange: DNMR can be used to study the rate of exchange of the amine protons with protons from the solvent (e.g., water). rsc.org This provides insights into the acidity of the N-H bond and intermolecular interactions.

The study of such dynamic processes allows for the determination of activation energy barriers (ΔG‡) for these conformational changes.

Tautomeric Equilibria Determination by NMR Spectroscopy

Tautomerism is a critical consideration for aminopyrimidines. This compound can theoretically exist in at least two tautomeric forms: the amino form and the imino form.

Amino Tautomer: The aromatic form where the exocyclic nitrogen is an amino group.

Imino Tautomer: A non-aromatic form where one of the ring nitrogens is protonated, and the exocyclic nitrogen is an imino group.

NMR spectroscopy is a powerful tool to investigate this tautomeric equilibrium. The different tautomers will have distinct sets of NMR signals due to their different electronic and structural arrangements. For instance, the chemical shifts of the ring proton and carbons, as well as the ¹H-¹⁵N coupling constants, would differ significantly between the amino and imino forms. nih.gov

Computational studies on related molecules like 5-fluorouracil (B62378) and aminoquinolines have shown that the amino form is generally the most stable tautomer in the gas phase and in various solvents. nih.govdergipark.org.trdergipark.org.tr By comparing the experimentally observed NMR spectra with the computationally predicted spectra for each possible tautomer, the predominant form in solution can be identified. nih.gov The absence of a second set of peaks corresponding to the minor tautomer can also be used to set an upper limit on its population.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly sensitive to molecular structure, symmetry, and bonding. nih.govresearchgate.net

Molecular Fingerprinting and Characteristic Vibrational Modes

Expected Characteristic Vibrational Modes (cm⁻¹):

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique Notes
N-H Stretching3500 - 3300IR, RamanAsymmetric and symmetric stretches of the -NH₂ group. Often broad in IR. nih.gov
C-H Stretching3100 - 3000IR, RamanAromatic C-H stretch of the pyrimidine ring.
Ring C=C, C=N Stretching1650 - 1400IR, RamanA series of bands characteristic of the pyrimidine ring structure. nih.gov
N-H Bending (Scissoring)1650 - 1550IRIn-plane bending of the -NH₂ group.
C-F Stretching1300 - 1100IRStrong absorption, characteristic of the C-F bond.
C-Cl Stretching800 - 600IR, RamanCharacteristic of the C-Cl bond.
Note: These are general ranges and the exact positions can be influenced by the electronic effects of the substituents and intermolecular interactions.

DFT calculations are often employed to compute the harmonic vibrational frequencies and their corresponding IR and Raman intensities. These theoretical spectra, when scaled appropriately, show good agreement with experimental data and are crucial for a definitive assignment of the observed bands. libretexts.org

Analysis of Intermolecular Interactions via Vibrational Spectroscopy

Vibrational spectroscopy is particularly sensitive to intermolecular forces, such as hydrogen bonding. In the solid state, this compound is expected to form intermolecular hydrogen bonds of the type N-H···N, involving the amino group of one molecule and a ring nitrogen atom of a neighboring molecule.

These interactions cause noticeable shifts in the vibrational frequencies:

N-H Stretching: The N-H stretching bands in the solid-state spectrum are typically shifted to lower wavenumbers (red-shifted) and become broader compared to the spectrum in a dilute, non-polar solvent. This is a classic indicator of hydrogen bond formation.

N-H Bending: Conversely, the N-H bending modes often shift to higher wavenumbers (blue-shifted) upon hydrogen bonding.

By comparing the spectra of the compound in the solid state with its spectra in various solvents of differing polarity, the nature and strength of these intermolecular interactions can be probed.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate a spectrum of product ions, which provides valuable structural information. youtube.comnih.gov

For this compound (C₄H₃ClFN₃), the expected exact mass can be calculated. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M+ and M+2 peaks. miamioh.edu

Expected Fragmentation Pathways:

While specific MS/MS data is not published for this compound, general fragmentation patterns for aromatic amines and halogenated compounds can be predicted. libretexts.orgchemguide.co.uk Collision-induced dissociation (CID) in an MS/MS experiment would likely lead to the following fragmentation pathways:

Loss of HCN: A common fragmentation pathway for pyrimidine rings is the elimination of a neutral hydrogen cyanide molecule.

Loss of Halogen Radical: Cleavage of the C-Cl or C-F bond to lose a chlorine or fluorine radical.

Loss of NH₂ Radical: Elimination of the amino group as a radical.

Ring Cleavage: More complex fragmentation involving the breaking of the pyrimidine ring itself.

Elucidation of Fragmentation Pathways

The molecular ion peak (M+) would be expected, and its isotopic pattern would be characteristic of a compound containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the molecular ion peak. miamioh.edu

Key fragmentation pathways for pyrimidine derivatives and halogenated aromatic compounds would likely include:

Loss of Halogen: The initial fragmentation would likely involve the loss of the chlorine or fluorine atom. The C-Cl bond is generally weaker than the C-F bond, suggesting that the loss of a chlorine radical (•Cl) to form a [M-Cl]+ fragment is a probable primary fragmentation step.

Ring Fragmentation: Subsequent fragmentation of the pyrimidine ring can occur. This can involve the loss of small neutral molecules such as HCN or cyanamide (B42294) (CH₂N₂).

Amine Group Fragmentation: For amines, alpha-cleavage is a common fragmentation pathway. libretexts.orglibretexts.org However, in an aromatic system like pyrimidine, this is less straightforward. Fragmentation may involve the loss of •NH₂ or related nitrogen-containing species.

A plausible fragmentation sequence could start with the loss of a chlorine atom, followed by the sequential loss of HCN from the pyrimidine ring.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

Fragment IonProposed Structurem/z (for ³⁵Cl)
[M]+•C₄H₃ClFN₃+•147
[M+2]+•C₄H₃³⁷ClFN₃+•149
[M-Cl]+C₄H₃FN₃+112
[M-F]+C₄H₃ClN₃+128
[M-HCN]+C₃H₂ClFN₂]+•120

Note: This table represents predicted fragmentation pathways and m/z values. Actual experimental data may vary.

X-ray Crystallography for Solid-State Structure Determination

While specific X-ray crystallographic data for this compound has not been reported in the searched literature, insights into its solid-state structure can be inferred from studies of similar pyrimidine derivatives.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Based on the crystal structures of related compounds such as 5-chloropyrimidin-2-amine and 5-bromo-2-chloropyrimidin-4-amine, several key intermolecular interactions are expected to govern the crystal packing of this compound. nih.govresearchgate.net

Hydrogen Bonding: The primary and most significant intermolecular interaction would be hydrogen bonding between the amine group (donor) and the nitrogen atoms of the pyrimidine ring (acceptor) of adjacent molecules. This typically leads to the formation of hydrogen-bonded chains or dimers. For instance, in the crystal structure of 5-chloropyrimidin-2-amine, intermolecular N—H⋯N hydrogen bonds link the molecules into chains. nih.gov Similarly, in 5-bromo-2-chloropyrimidin-4-amine, pairs of N—H⋯N hydrogen bonds connect molecules into inversion dimers, which are further linked into a two-dimensional framework. researchgate.net

π-Stacking: Aromatic pyrimidine rings are expected to exhibit π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, contribute significantly to the stability of the crystal lattice. The presence of electron-withdrawing chloro and fluoro substituents can influence the nature and geometry of these stacking interactions.

Halogen Bonding: Although weaker than hydrogen bonds, interactions involving the chlorine atom (halogen bonding) with nitrogen or other electronegative atoms on neighboring molecules might also play a role in the crystal packing.

Table 2: Expected Intermolecular Interactions in Solid-State this compound

Interaction TypeDonorAcceptor
Hydrogen BondAmine (N-H)Pyrimidine Ring Nitrogen
π-StackingPyrimidine RingPyrimidine Ring
Halogen BondChlorine AtomNitrogen/Fluorine Atom

Polymorphism Studies (if applicable)

There are no specific studies on the polymorphism of this compound found in the provided search results. Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and can be influenced by factors such as solvent of crystallization and temperature. Given the potential for varied hydrogen bonding and π-stacking arrangements, it is plausible that this compound could exhibit polymorphism, but this would require experimental investigation to confirm.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic characteristics of 5-Chloro-4-fluoropyrimidin-2-amine, elucidating its reactivity and potential interaction sites.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability.

For pyrimidine (B1678525) derivatives, the distribution of these orbitals is key to predicting their role in chemical reactions. For instance, in related polyhalogenated pyrimidines, the interaction between the LUMO of the pyrimidine ring and the HOMO of a palladium catalyst has been studied to understand amination reactions. acs.org This theoretical approach helps in rationalizing the observed selectivity and reactivity in the synthesis of compounds like this compound.

Parameter Significance
HOMO Energy Indicates the electron-donating capability of the molecule.
LUMO Energy Indicates the electron-accepting capability of the molecule.
HOMO-LUMO Gap Reflects the chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Electrostatic potential surface (EPS) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying electrophilic and nucleophilic sites. The map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored in shades of red) are indicative of electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) represent electron-deficient areas, prone to nucleophilic attack.

For this compound, the EPS map would reveal the influence of the electron-withdrawing halogen atoms (chlorine and fluorine) and the electron-donating amine group on the charge distribution of the pyrimidine ring. This information is crucial for predicting how the molecule will interact with other reagents.

Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These indices, such as chemical potential, hardness, softness, and the Fukui function, help in predicting the most probable sites for electrophilic, nucleophilic, and radical attacks.

The Fukui function is particularly useful for identifying specific atomic sites within the molecule that are most susceptible to attack. By analyzing the Fukui indices, researchers can predict the regioselectivity of reactions involving this compound, which is vital for designing synthetic routes to desired products.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard method for computational studies of molecular systems due to its favorable balance between accuracy and computational cost. DFT calculations are widely used to predict the geometric and spectroscopic properties of molecules like this compound.

DFT methods are employed to determine the most stable three-dimensional structure of a molecule by finding the minimum energy conformation on the potential energy surface. For this compound, geometry optimization provides precise information about bond lengths, bond angles, and dihedral angles.

Structural Parameter Description
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms.
Bond Angles The angle formed between three atoms across at least two bonds.
Dihedral Angles The angle between two intersecting planes, used to define the conformation of the molecule.

Once the optimized geometry of this compound is obtained, DFT calculations can be used to predict its vibrational frequencies. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and wagging of the chemical bonds.

The predicted vibrational spectrum can be compared with experimental spectroscopic data, such as that obtained from Fourier-transform infrared (FTIR) and Raman spectroscopy. This comparison helps in the assignment of the observed spectral bands to specific vibrational modes, providing a detailed understanding of the molecule's vibrational properties. Any discrepancies between the theoretical and experimental spectra can often be reconciled by applying a scaling factor to the calculated frequencies.

Reaction Pathway Modeling and Transition State Analysis

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the reaction pathways of this compound, especially in nucleophilic aromatic substitution (SNAr) reactions. mdpi.com The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. However, the presence of two different halogen substituents, chloro and fluoro, at positions 5 and 4 respectively, raises questions of regioselectivity.

Computational models can predict the most likely site for nucleophilic attack by analyzing the electron distribution and the stability of the intermediates and transition states. The carbon atom at the 4-position, bonded to fluorine, and the carbon at the 5-position, bonded to chlorine, are the primary electrophilic centers. DFT calculations can determine the activation energies for nucleophilic attack at each position. mdpi.com Generally, in nucleophilic aromatic substitution, the rate-determining step is the initial addition of the nucleophile, which disrupts the aromaticity of the ring to form a negatively charged intermediate known as a Meisenheimer complex. youtube.comyoutube.com

The stability of this intermediate is crucial. Fluorine, being more electronegative than chlorine, has a stronger electron-withdrawing inductive effect, which can make the attached carbon more electrophilic. youtube.com However, the C-F bond is stronger than the C-Cl bond, meaning chlorine can be a better leaving group. Computational modeling helps to untangle these competing effects. Studies on similar dihalosubstituted heterocyclic systems have shown that the position with the lower activation energy for the formation of the Meisenheimer complex will be the preferred site of attack. mdpi.com

An illustrative reaction pathway analysis for a generic nucleophile (Nu-) attacking this compound would involve calculating the energy profile for both possible substitution pathways.

Table 1: Illustrative Calculated Energy Barriers for Nucleophilic Attack

Reaction PathwayIntermediateCalculated Activation Energy (kcal/mol)Thermodynamic Product
Attack at C4 (F-substitution)Meisenheimer complex at C4Lower BarrierKinetic Product
Attack at C5 (Cl-substitution)Meisenheimer complex at C5Higher BarrierThermodynamic Product

Note: The values in this table are illustrative. Actual values would be derived from specific quantum mechanical calculations.

Transition state analysis further refines this understanding by characterizing the geometry and energy of the highest point along the reaction coordinate. The transition state structure provides a snapshot of the bond-forming and bond-breaking processes. For SNAr reactions, the transition state resembles the Meisenheimer complex. youtube.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into dynamic processes such as solvent effects and aggregation. ncsu.edu For this compound, MD simulations can model its interactions with various solvents at an atomic level. ncsu.edu

The choice of solvent can significantly influence reaction rates and outcomes. MD simulations can reveal how solvent molecules arrange around the pyrimidine derivative, and how this solvation shell affects its reactivity. For instance, in a polar protic solvent, hydrogen bonding between the solvent and the amine group or the nitrogen atoms of the pyrimidine ring can stabilize the ground state and transition states, altering the reaction energetics compared to a non-polar solvent. nih.gov

MD simulations can also be used to study potential aggregation of this compound molecules in solution. By simulating a system with multiple solute molecules, it is possible to observe whether they tend to self-associate. This is particularly relevant for understanding crystallization processes or for situations where high concentrations are used. The simulations can quantify the intermolecular forces, such as van der Waals interactions and electrostatic interactions between the electron-deficient pyrimidine rings and any electron-rich parts of neighboring molecules.

Table 2: Potential Molecular Dynamics Simulation Parameters for this compound in Water

ParameterTypical Value/Method
Force FieldGAFF (General Amber Force Field) or similar
Solvent ModelTIP3P or SPC/E water model
System Size1 solute molecule in a box of ~2000 solvent molecules
Simulation Time50-100 nanoseconds
Properties to AnalyzeRadial distribution functions, hydrogen bond analysis, diffusion coefficient

Quantitative Structure–Activity Relationship (QSAR) Modeling of Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its properties. While often used for biological activity, QSAR can also be applied to predict physicochemical properties, which is the focus here. For this compound, QSAR models can be developed to predict properties like solubility, melting point, or chromatographic retention time based on a set of calculated molecular descriptors. mdpi.com

The first step in QSAR modeling is to calculate a wide range of molecular descriptors for a series of related pyrimidine compounds. These descriptors fall into several categories:

Electronic Descriptors: Partial charges, dipole moment, polarizability. mdpi.com

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Thermodynamic Descriptors: Heat of formation, solvation energy.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that correlates a subset of these descriptors with the experimental property of interest. The presence of the fluorine and chlorine atoms in this compound would be captured by various descriptors, and their contribution to a given property would be weighted in the final QSAR equation. mdpi.com For example, the high electronegativity of fluorine would influence electronic descriptors, which in turn could be correlated with the compound's polarity and solubility.

Table 3: Example of Molecular Descriptors for QSAR Modeling of Pyrimidine Derivatives

Descriptor TypeExample DescriptorProperty Influenced
ElectronicDipole MomentSolubility, Polarity
StericMolecular Surface AreaMelting Point, Boiling Point
TopologicalWiener IndexChromatographic Retention
ThermodynamicLogP (Octanol-Water Partition Coefficient)Lipophilicity

Such models, once validated, can be used to predict the properties of new, unsynthesized pyrimidine derivatives, thereby accelerating the design of compounds with desired physicochemical characteristics without the need for extensive experimental work. ncsu.edunih.gov

Applications in Advanced Material Science and Precursor Chemistry

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The compound is an ideal precursor for creating larger, more complex heterocyclic structures. The reactivity of the C-Cl and C-F bonds towards nucleophilic substitution allows for the strategic addition of various functional groups, leading to the formation of fused and multicyclic systems.

Fused pyrimidines are a class of compounds where another ring system shares one or more bonds with the pyrimidine (B1678525) ring. These structures are of great interest due to their diverse pharmacological properties. jchr.org The synthesis of fused pyrimidines often involves the cyclization of appropriately substituted pyrimidine precursors.

Starting with 5-Chloro-4-fluoropyrimidin-2-amine, the reactive halogen sites can be targeted to build fused systems like thiazolopyrimidines or purine (B94841) analogs. For instance, the chlorine atom can be displaced by a sulfur nucleophile, followed by intramolecular reactions involving the adjacent amino group to form a thiazole (B1198619) ring fused to the pyrimidine core. aun.edu.eg Similarly, reactions that build an imidazole (B134444) or pyrazole (B372694) ring onto the pyrimidine scaffold can lead to the creation of novel purine-like structures. The synthesis of such compounds often relies on the stepwise functionalization of the pyrimidine ring, a process for which this compound is well-suited. nih.gov

Table 1: Potential Reactions for Fused Pyrimidine Synthesis

Reaction TypeReagentsPotential Product Class
Thiazole AnnulationSulfur nucleophile (e.g., thiourea), followed by cyclizationThiazolopyrimidines
Imidazole AnnulationReaction with α-haloketones, followed by cyclizationImidazopyrimidines (Purine analogs)
Pyrazole AnnulationReaction with hydrazine (B178648) derivativesPyrazolopyrimidines
Triazole AnnulationReaction with reagents like 3-amino-1,2,4-triazoleTriazolopyrimidines

Beyond fused systems, this compound can be used to construct multicyclic scaffolds, which are complex, three-dimensional structures containing multiple rings. These scaffolds are prevalent in natural products and are sought after in drug discovery. nih.govnih.gov The synthesis of these structures can be achieved through multi-component reactions or sequential cross-coupling reactions where the pyrimidine core acts as a central organizing unit. nih.govorganic-chemistry.orgmdpi.com

For example, the amino group can be acylated, and the halogen atoms can undergo Suzuki or Buchwald-Hartwig coupling reactions to attach aryl or other heterocyclic groups. These appended groups can then be induced to cyclize with each other or with the pyrimidine ring itself, creating elaborate, cage-like, or spirocyclic architectures. The ability to perform selective, stepwise reactions at the different positions of this compound is key to building these complex nitrogen-containing frameworks. organic-chemistry.org

Utilization in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. ias.ac.innih.gov Crystal engineering, a subfield of supramolecular chemistry, involves the design and synthesis of crystalline solids with desired physical and chemical properties. dokumen.pub

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. chemrxiv.orgdergipark.org.trresearchgate.netresearchgate.net The functional groups on this compound—the amino group (a hydrogen bond donor) and the pyrimidine nitrogen atoms (hydrogen bond acceptors)—make it an excellent candidate for designing self-assembled systems. dergipark.org.tr

Molecules of this compound can interact with each other through specific hydrogen bonding patterns to form one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. Furthermore, it can be used as a building block in co-crystals, where it is combined with other molecules (co-formers) to create new crystalline materials with tailored properties. The study of how these molecules assemble provides insight into creating functional materials like gels or porous solids. nih.gov

The solid-state structure and properties of materials based on this compound are dictated by a variety of non-covalent interactions. libretexts.orgrsc.org

Hydrogen Bonding: The most significant interaction is likely to be hydrogen bonding involving the amino group and the nitrogen atoms of the pyrimidine ring. These bonds are highly directional and play a crucial role in determining the packing of molecules in a crystal. libretexts.org

Halogen Bonding: The chlorine and fluorine atoms can act as halogen bond donors, interacting with electron-rich atoms (like oxygen or nitrogen) on neighboring molecules. These interactions are increasingly recognized as powerful tools in crystal engineering for controlling molecular assembly. rsc.org

Other Interactions: Weaker forces, such as van der Waals interactions and dipole-dipole forces arising from the polar C-F and C-Cl bonds, also play a role in the final solid-state structure. libretexts.orgsemanticscholar.org

Understanding and controlling these diverse non-covalent forces are essential for the rational design of solid-state materials with specific properties. rsc.org

Table 2: Key Non-Covalent Interactions for this compound

Interaction TypeDonor GroupAcceptor GroupSignificance in Crystal Packing
Hydrogen Bond-NH₂Pyrimidine Ring NPrimary driver of self-assembly, forms robust networks.
Halogen BondC-Cl, C-FLone pair donors (N, O)Directional control over molecular arrangement.
π-π StackingPyrimidine RingAromatic RingsStabilizes layered structures.
Dipole-DipoleC-F, C-ClC-F, C-ClContributes to overall lattice energy.

Integration into Functional Materials

The unique electronic and structural properties of the this compound core make it a candidate for incorporation into various functional materials.

As a monomer, it could be used to synthesize novel polymers. Polymerization could occur, for example, through polycondensation reactions involving the amino group or through coupling reactions at the halogen positions. The resulting polymers would incorporate the thermally stable and electronically distinct pyrimidine unit into their backbone, potentially leading to materials with interesting thermal, mechanical, or electronic properties.

The rigid, polarizable structure of pyrimidine derivatives has also been exploited in the design of liquid crystals . nih.gov By attaching long alkyl or carbosilane chains to the pyrimidine core, it is possible to create molecules that exhibit liquid crystalline phases. mdpi.com The specific substitutions on this compound offer multiple points for such modifications.

While not a dye itself, the compound serves as a crucial intermediate in the synthesis of dyes . The pyrimidine ring can act as a core scaffold in reactive dyes, where the chlorine atom provides a reactive site for covalently bonding to fabrics. semanticscholar.org

Finally, the electron-deficient nature of the fluorinated pyrimidine ring suggests potential applications in optoelectronic materials . When incorporated into larger conjugated systems, this unit can act as an electron acceptor, making it useful for creating materials for organic light-emitting diodes (OLEDs) or organic solar cells.

Advanced Chemical Sensor Development (based on chemical recognition properties)

The unique structural and electronic characteristics of this compound make it a molecule of interest for the development of advanced chemical sensors. Its pyrimidine core, substituted with electron-withdrawing halogen atoms (chlorine and fluorine) and an electron-donating amino group, provides multiple sites for potential non-covalent interactions, which are fundamental to chemical recognition and sensing mechanisms. While direct research on the application of this compound in chemical sensor development is not extensively documented in publicly available literature, its chemical properties suggest several plausible avenues for its use in this field.

The primary mechanism by which this compound could function as a chemical recognition element is through the formation of specific hydrogen bonds. The amino group can act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. These interactions are highly directional and can be very specific, allowing the molecule to selectively bind to target analytes that have complementary hydrogen bonding sites.

Furthermore, the electrostatic potential of the molecule, significantly influenced by the highly electronegative fluorine and chlorine atoms, can lead to specific dipole-dipole or ion-dipole interactions. This could be exploited in the design of sensors for polar molecules or specific ions.

One of the promising approaches for integrating molecules like this compound into a sensor platform is through molecularly imprinted polymers (MIPs). In this technique, the molecule of interest (the template) is used to create nano-sized cavities in a polymer matrix with a shape and chemical functionality complementary to the template. After the removal of the template, the MIP can selectively rebind the target analyte from a complex sample matrix. The amino group and the pyrimidine ring of this compound could serve as key interaction points around which a highly selective polymer network could be formed.

Another potential application is in the fabrication of electrochemical sensors. The pyrimidine ring system is electrochemically active, and its redox properties can be modulated by the substituents. The presence of the halogen and amino groups will influence the oxidation and reduction potentials of the pyrimidine core. A change in the electrochemical signal upon binding of a target analyte to the this compound recognition element could be the basis for a sensitive and selective electrochemical sensor. For instance, the binding of an analyte could sterically hinder or electronically affect the electron transfer process, leading to a measurable change in current or potential.

While detailed research findings on the specific use of this compound in chemical sensors are yet to be broadly published, the fundamental principles of molecular recognition strongly support its potential in this area. Future research could focus on the synthesis of derivatives of this compound to enhance its binding affinity and selectivity for specific target analytes, and their subsequent integration into various sensor platforms.

ParameterPotential Role in Chemical Sensing
Amino Group (-NH2) Hydrogen bond donor for selective analyte binding.
Pyrimidine Ring Hydrogen bond acceptor sites (ring nitrogens); electrochemically active core for signal transduction.
Fluoro (-F) and Chloro (-Cl) Groups Induce specific dipole moments; modulate the electronic properties and redox potential of the pyrimidine ring.
Overall Molecular Structure Can be used as a template in the fabrication of Molecularly Imprinted Polymers (MIPs) for highly selective sensors.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies for Halogenated Aminopyrimidine Derivatives

The synthesis of complex molecules like halogenated aminopyrimidines is continually evolving. Modern synthetic chemistry is moving beyond traditional batch methods towards more efficient, sustainable, and versatile techniques. unisi.it For a compound like 5-Chloro-4-fluoropyrimidin-2-amine, these emerging methodologies could offer significant advantages in terms of yield, purity, and the ability to create diverse molecular libraries.

Key emerging synthetic approaches include:

Photocatalysis and Electrocatalysis: These methods utilize light or electrical energy to drive chemical reactions, often under mild conditions. unisi.it They offer novel pathways for the introduction of halogens and amino groups onto the pyrimidine (B1678525) core, potentially leading to regioselectivities that are difficult to achieve with conventional methods.

Biocatalysis: The use of enzymes as catalysts in organic synthesis provides high specificity and can lead to the formation of enantiomerically pure products. unisi.it For chiral derivatives of this compound, biocatalysis could be a critical tool.

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times and improve yields by providing efficient energy transfer. nih.govacs.org The synthesis of novel chromenopyrimidines has been successfully demonstrated using these methods, suggesting their applicability to other pyrimidine derivatives. nih.govacs.org

A comparative look at traditional versus emerging synthetic methods highlights the potential for improvement:

FeatureTraditional SynthesisEmerging Methodologies (e.g., Photocatalysis, Flow Chemistry)
Reaction Conditions Often harsh (high temperature/pressure)Generally mild
Selectivity Can be low, leading to mixturesOften high, with better control over isomers
Sustainability May use stoichiometric and hazardous reagentsUtilizes catalytic amounts of reagents, often more environmentally benign
Scalability Can be challengingMore amenable to scale-up, especially with flow chemistry

Advanced Spectroscopic Techniques for Dynamic Studies of Pyrimidine Reactions

Understanding the reaction mechanisms and dynamics of pyrimidine derivatives is crucial for optimizing their synthesis and predicting their behavior. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are routinely used to confirm the structure of the final products, more advanced techniques are needed to study the transient intermediates and transition states of reactions involving compounds like this compound. nih.govacs.orgmdpi.com

Future research could leverage the following advanced spectroscopic methods:

Time-Resolved Spectroscopy: Techniques such as pump-probe spectroscopy can monitor reactions on femtosecond to millisecond timescales, providing invaluable data on reaction kinetics and the lifetimes of intermediates.

2D NMR Techniques: Advanced NMR methods like HSQC, HMBC, and NOESY can provide detailed information about the connectivity and spatial relationships of atoms within a molecule, which is essential for elucidating complex structures and reaction pathways.

In-situ Reaction Monitoring: The use of spectroscopic probes directly within a reaction vessel (e.g., in-situ IR or Raman spectroscopy) allows for real-time tracking of reactant consumption and product formation, leading to a deeper understanding of the reaction profile. researchgate.net

Circular Dichroism (CD) Spectroscopy: For chiral pyrimidine derivatives, CD spectroscopy is a powerful tool for determining their absolute configuration and studying their conformational changes in different environments. acs.org

These advanced techniques can provide a wealth of data for understanding the intricate details of pyrimidine chemistry.

High-Throughput Computational Screening for Novel Reactivities and Material Properties

Computational chemistry has become an indispensable tool in modern chemical research. For this compound and its analogs, high-throughput computational screening can accelerate the discovery of new reactivities and materials with desired properties.

Density Functional Theory (DFT) Calculations: DFT methods can be used to predict a wide range of properties, including molecular geometry, electronic structure, and reactivity indices. acs.orgresearchgate.net These calculations can guide the design of new synthetic targets and help to understand the structure-activity relationships of existing compounds. acs.org

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can predict the binding affinity and mode of interaction of pyrimidine derivatives with biological targets such as enzymes and receptors. nih.govmdpi.com This can help in identifying promising drug candidates.

Virtual Screening: By computationally screening large virtual libraries of pyrimidine derivatives, researchers can identify molecules with a high probability of possessing desired properties, thus prioritizing experimental efforts.

The following table illustrates the potential of computational screening in guiding research:

ParameterComputational PredictionExperimental Validation
Reactivity Prediction of reactive sites and reaction barriersLaboratory synthesis and kinetic studies
Biological Activity Docking scores and binding energy predictionsIn vitro and in vivo biological assays
Material Properties Calculation of electronic and optical propertiesSpectroscopic and physical property measurements

Integration with Flow Chemistry and Automated Synthesis for Efficient Production

The transition from laboratory-scale synthesis to industrial production is a critical step in the development of new chemical compounds. Flow chemistry and automated synthesis offer significant advantages for the efficient and safe production of halogenated aminopyrimidines. mdpi.com

Flow Chemistry: Conducting reactions in a continuous flow system rather than a batch reactor allows for better control over reaction parameters such as temperature, pressure, and reaction time. acs.orgsoci.orgnih.gov This can lead to higher yields, improved purity, and enhanced safety, especially for reactions involving hazardous reagents or unstable intermediates. nih.gov

Automated Synthesis: The automation of chemical synthesis, often integrated with flow chemistry, enables the rapid production of a large number of compounds for screening and optimization. researchgate.netsoci.org Automated systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. researchgate.net

The benefits of integrating these technologies are summarized below:

AspectBatch ProductionFlow Chemistry & Automation
Process Control LimitedPrecise and consistent
Safety Higher risk with large volumesInherently safer with smaller reaction volumes
Efficiency Lower throughput, more manual laborHigh throughput, continuous operation
Reproducibility Can be variableHighly reproducible

The synthesis of various active pharmaceutical ingredients has been successfully demonstrated using flow chemistry, highlighting its potential for producing compounds like this compound on a larger scale. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-4-fluoropyrimidin-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves halogenation and amination of pyrimidine precursors. Key routes include nucleophilic substitution reactions using fluorinating agents (e.g., KF) and chlorinating agents (e.g., POCl₃). Reaction conditions such as temperature (optimized at 80–100°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Lewis acids) critically affect yield and purity. For example, higher temperatures may accelerate side reactions, reducing purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • NMR Spectroscopy : Prioritize ¹⁹F NMR for fluorine environment analysis (δ ≈ -120 to -150 ppm) and ¹H NMR for amine proton signals (δ ≈ 5–6 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode helps confirm molecular weight (m/z ≈ 161.5 for [M+H]⁺).
  • X-ray Crystallography : Resolves crystal packing and substituent orientation, as demonstrated for structurally similar fluoro-chloro pyrimidines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. To address this:

  • Standardize Assays : Use validated cell lines (e.g., HEK293 for kinase inhibition studies) and control batches for purity (HPLC ≥ 98%).
  • Comparative Studies : Benchmark against analogs like 5-Bromo-4-fluoropyridin-2-amine to isolate substituent effects .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, accounting for methodological differences .

Q. What computational methods are recommended to predict the interaction mechanisms between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to targets like kinases, focusing on halogen bonding between Cl/F and active-site residues.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

Q. How does the introduction of chloro and fluoro substituents at positions 4 and 5 of the pyrimidine ring influence the compound's electronic configuration and reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Cl (σₚ ≈ 0.23) and F (σₚ ≈ 0.06) reduce electron density at the pyrimidine ring, enhancing electrophilic substitution at position 2.
  • Reactivity : Fluorine’s high electronegativity stabilizes intermediates in Suzuki-Miyaura cross-coupling reactions, while chlorine facilitates SNAr reactions. Comparative DFT calculations (e.g., Gaussian) can quantify these effects .

Q. What in vitro experimental designs are optimal for evaluating the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Metabolic Stability : Use liver microsomes (human or rat) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS.
  • Plasma Protein Binding : Apply ultrafiltration or equilibrium dialysis to measure free fraction.
  • Caco-2 Permeability : Assess intestinal absorption potential using monolayer permeability assays .

Data Analysis and Structural Insights

Q. How can X-ray crystallography data be utilized to validate the structural configuration of this compound?

  • Methodological Answer :

  • Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.
  • Refinement : Apply SHELXL for structure solution; prioritize R-factor convergence (< 0.05).
  • Key Metrics : Analyze bond angles (C-Cl ≈ 1.73 Å, C-F ≈ 1.34 Å) and torsion angles to confirm substituent orientation, as seen in related pyrimidine structures .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) between this compound and its analogs?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., 5-Bromo or 4-Methyl) using parallel synthesis.
  • Biological Profiling : Test against a panel of targets (e.g., kinases, GPCRs) to identify pharmacophore requirements.
  • Data Visualization : Use heatmaps or 3D-QSAR contour plots to map substituent effects on activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.